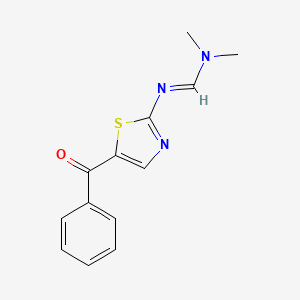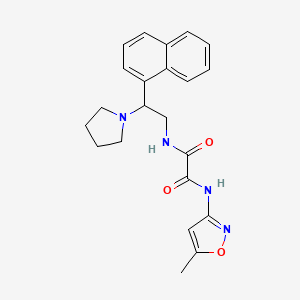
3-(ethylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(ethylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the thiazole family of compounds and has been shown to exhibit a range of interesting biological activities.
Aplicaciones Científicas De Investigación
Inhibitors of Type III Secretion in Gram-Negative Bacteria
This compound has been synthesized with the aim to obtain potent inhibitors of type III secretion (T3S) in Gram-negative bacteria . T3S is a protein export machinery used by several pathogens to evade the human immune system and establish disease. Inhibitors of T3S disarm the pathogen, allowing the host immune system to clear the infection, which is expected to result in reduced pressure for the development of resistance.
Bioisosteres of Salicylidene Acylhydrazides
The compound is considered a potential bioisostere of salicylidene acylhydrazides . Bioisosteres are compounds with similar physical and chemical properties that can produce similar biological effects. Salicylidene acylhydrazides are known to block T3S in various bacteria, indicating that this compound could be developed into novel antibacterial drugs.
Aggregation-Induced Emission Photosensitizers
The compound’s structure is conducive to the design of aggregation-induced emission (AIE) photosensitizers with donor-π-acceptor (D-π-A) structures . These photosensitizers can be used in photodynamic therapy (PDT) for cancer treatment, where they target and kill cancer cells upon light activation.
Mitochondrial Targeting for Cancer Therapy
In the realm of cancer therapy, this compound could be engineered to target mitochondria within cancer cells . By focusing on the mitochondria, the compound could induce cell death more effectively, providing a targeted approach to cancer treatment.
Antibacterial Applications
The compound’s potential to inhibit T3S could be leveraged to develop antibacterial agents . These agents would specifically disarm pathogenic bacteria without affecting benign endogenous microflora, offering a more selective approach to bacterial infections.
Fluorescence Imaging-Guided Photodynamic Therapy
Due to its photophysical properties, the compound could be used in fluorescence imaging-guided PDT . This application combines the therapeutic effects of PDT with the diagnostic capabilities of fluorescence imaging, allowing for precise targeting of diseased tissues.
Synthesis of Novel Antibacterial Drugs
The compound’s activity against multiple bacterial species suggests it could be used in the synthesis of novel antibacterial drugs . These drugs would target the T3S system, providing a new mechanism of action compared to traditional antibiotics.
Research Tool for Studying Bacterial Pathogenesis
As an inhibitor of T3S, the compound can serve as a valuable research tool for studying bacterial pathogenesis . It can help scientists understand how bacteria evade the immune system and how to prevent it, leading to better preventive strategies.
Propiedades
IUPAC Name |
3-ethylsulfonyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S3/c1-2-24(20,21)12-6-3-5-11(9-12)15(19)18-16-17-13(10-23-16)14-7-4-8-22-14/h3-10H,2H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQPACZOLGRORB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(ethylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(methoxymethyl)-1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazole](/img/structure/B2558024.png)



![N-((4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)carbamothioyl)-3,5-dimethoxybenzamide](/img/structure/B2558029.png)
![1-benzyl-3-(benzyloxy)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2558032.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-ethyl-N-phenylacetamide](/img/no-structure.png)

![Methyl 3-(4-bromophenyl)-3-[(2-furylcarbonyl)amino]propanoate](/img/structure/B2558037.png)

![dimethyl[(Z)-2-nitro-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethenyl]amine](/img/structure/B2558041.png)
![2-(3-(2-amino-2-oxoethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2558043.png)

![3-phenyl-N,5-dipropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2558045.png)